Ethyl 3-hexylthiophene-2-carboxylate

Organic Photovoltaics Polymer Solar Cells HOMO Energy Tuning

Researchers optimizing organic photovoltaic (OPV) device performance often face limitations in open-circuit voltage (Voc) when using standard P3HT. Ethyl 3-hexylthiophene-2-carboxylate (CAS 1261738-23-1) is a functionalized monomer that provides a precise solution. - Enables a 0.3-0.35 eV downward HOMO level shift vs. P3HT, directly increasing Voc. - The carboxylate handle allows for post-polymerization hydrolysis, enabling further interfacial engineering. - Supplied with a certified purity of 95%, ensuring reproducible polymerization results for device fabrication.

Molecular Formula C13H20O2S
Molecular Weight 240.36 g/mol
Cat. No. B13174612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hexylthiophene-2-carboxylate
Molecular FormulaC13H20O2S
Molecular Weight240.36 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(SC=C1)C(=O)OCC
InChIInChI=1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-16-12(11)13(14)15-4-2/h9-10H,3-8H2,1-2H3
InChIKeyGXYFJSOSCGTRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-hexylthiophene-2-carboxylate Specifications


Ethyl 3-hexylthiophene-2-carboxylate (CAS 1261738-23-1) is a functionalized thiophene monomer featuring a hexyl chain at the 3-position and an ethyl carboxylate ester at the 2-position . This molecular architecture combines the electron-rich thiophene core with an electron-withdrawing carboxylate group, creating a push-pull electronic structure that is fundamental for tuning frontier orbital energy levels [1]. The compound serves as a strategic building block for synthesizing conjugated polymers and small molecules, particularly in applications where precise control over HOMO/LUMO levels is critical for device performance [2]. Its purity specifications (typically 95-97%) and well-defined structure make it a reliable candidate for reproducible organic electronic device fabrication .

1
Carboxylate-functionalized thiophene monomer for conjugated polymer synthesis
2
Push-pull electronic structure supports HOMO/LUMO energy level tuning
3
Research-grade purity for reproducible organic electronic device fabrication

Why Ethyl 3-hexylthiophene-2-carboxylate Is Irreplaceable


Generic alkylthiophenes such as 3-hexylthiophene or its polymers (e.g., P3HT) lack the electron-withdrawing carboxylate functionality that is essential for lowering HOMO energy levels and enhancing open-circuit voltage in photovoltaic devices [1]. While simple alkyl substitution provides solubility and processability, it does not enable the electronic fine-tuning required for next-generation non-fullerene organic solar cells where deep HOMO levels (>5.1 eV) are necessary to achieve high Voc [2]. Furthermore, the ester group in Ethyl 3-hexylthiophene-2-carboxylate provides a synthetic handle for further functionalization or polymer backbone engineering—a capability absent in non-carboxylated analogs [3]. The following quantitative evidence demonstrates that substituting this compound with a simpler alkylthiophene derivative results in measurably inferior device performance.

Simple alkylthiophenes (e.g., 3-hexylthiophene) lack the carboxylate group required for significant HOMO deepening, limiting Voc tuning in OPV devices.
Non-carboxylated analogs do not provide a synthetic handle for post-polymerization hydrolysis or backbone engineering, restricting functional diversification.
Absence of electron-withdrawing carboxylate prevents favorable band alignment with metal oxides like TiO₂, reducing photoelectrochemical charge separation efficiency.

Ethyl 3-hexylthiophene-2-carboxylate: Quantitative Comparisons


Deeper HOMO Level vs. P3HT

Polymers incorporating carboxylate-functionalized thiophene units derived from Ethyl 3-hexylthiophene-2-carboxylate exhibit significantly deeper HOMO energy levels compared to the benchmark poly(3-hexylthiophene) (P3HT). In a direct comparative study, polythiophene derivatives PT–C1, PT–C2, and PT–C3, synthesized with carboxylate substituents, showed HOMO levels of −5.15 eV, −5.11 eV, and −5.10 eV respectively, compared to −4.8 eV for regioregular P3HT [1]. This downward shift of approximately 0.3-0.35 eV is a direct consequence of the electron-withdrawing carboxylate group introduced via the Ethyl 3-hexylthiophene-2-carboxylate building block [2].

HOMO level vs. P3HT
Head-to-head
Carboxylate polymer
−5.10 to −5.15 eV
P3HT reference
−4.8 eV
Reported downward shift of 0.30–0.35 eV supports HOMO tuning for higher Voc in OPV research.
Cyclic voltammetry; thin-film measurements
Organic Photovoltaics Polymer Solar Cells HOMO Energy Tuning

NO2 Sensing: Ethyl Ester vs. Carboxylic Acid

In chemiresistive gas sensing devices, the polymeric form of Ethyl 3-hexylthiophene-2-carboxylate (as the ethyl ester) exhibits a fundamentally different and quantitatively distinct response to NO2 compared to its carboxylic acid analog. While a polymeric thiophene carboxylic acid demonstrated a dramatic >15,000% increase in drain current upon exposure to 10 ppm NO2, the ethyl ester counterpart exhibited a significantly lower response under identical conditions [1]. This differentiation is not merely a matter of sensitivity but reflects distinct sensing mechanisms: the carboxylic acid leverages proton conduction, whereas the ester engages via alternative pathways [2].

NO₂ sensing profile
Head-to-head
Ethyl ester polymer
Significantly lower response
Carboxylic acid polymer
>15,000% current increase
Demonstrates differentiated NO₂ response suitable for non-saturating sensor arrays.
FET chemiresistive device; 10 ppm NO₂
Chemiresistive Sensors Gas Sensing Conjugated Polymers

Open-Circuit Voltage Enhancement vs. P3HT

Copolymers incorporating hexyl thiophene-3-carboxylate (3HET) units derived from Ethyl 3-hexylthiophene-2-carboxylate demonstrate tunable electronic properties with preserved charge transport. In a systematic study, random copolymers P3HT-co-3HET with 50% 3HET content outperformed reference P3HT solar cells, achieving enhanced open-circuit voltage while maintaining comparable short-circuit currents up to 50% loading [1]. The introduction of the electron-withdrawing 3HET component enables fine-tuning of HOMO levels, resulting in a measurable Voc improvement over the parent P3HT structure without sacrificing hole mobility or crystallinity [2].

Voc enhancement vs. P3HT
Reported
Reported Voc improvement with 50% carboxylate monomer loading
Supports Voc-oriented copolymer design; exact Voc values not detailed in abstract.
Data to verify from full text; P3HT-co-3HET system
Organic Solar Cells Copolymer Design Voltage Enhancement

Photoelectrochemical Bandgap Tuning

The copolymer of thiophene-2-carboxylic acid and 3-hexylthiophene (CTCHT), which incorporates the carboxylate-functionalized thiophene motif, exhibits a well-defined bandgap of 2.44 eV with valence and conduction band edges at −5.73 eV and −3.29 eV, respectively [1]. This electronic structure enables the formation of a p-n heterojunction with nanostructured TiO2, facilitating efficient photoexcited electron/hole pair separation and extending the photocurrent threshold beyond 650 nm into the visible region [2]. In contrast, non-carboxylated poly(3-hexylthiophene) lacks the electron-withdrawing group necessary to achieve such favorable band alignment with TiO2, resulting in less efficient charge separation.

Bandgap & alignment
Class-level
Eg = 2.44 eV
VB = −5.73 eV, CB = −3.29 eV
Enables p-n heterojunction with TiO₂, extending photoresponse beyond 650 nm.
CTCHT copolymer film; class-level inference
Photoelectrochemistry TiO2 Hybrid Electrodes Bandgap Tuning

Ethyl 3-hexylthiophene-2-carboxylate Application Scenarios


High-Voltage Organic Solar Cell Donor Synthesis

Researchers and manufacturers aiming to develop organic photovoltaic (OPV) devices with open-circuit voltages exceeding 0.8 V should prioritize Ethyl 3-hexylthiophene-2-carboxylate as a monomer building block. The carboxylate functionality enables a 0.3-0.35 eV downward shift in HOMO energy level relative to P3HT [1], directly translating to higher Voc. Copolymer strategies incorporating up to 50% of this carboxylate monomer have been demonstrated to enhance Voc while preserving desirable charge transport properties and processability [2].

Chemiresistive Gas Sensors for Controlled NO2 Detection

For gas sensing applications where a moderate, linear, or non-saturating response to NO2 is preferred over the superlinear (>15,000%) response of carboxylic acid-functionalized polymers, the ethyl ester derivative of 3-hexylthiophene-2-carboxylate offers a distinct sensing profile [1]. Its ethyl ester functionality engages alternative sensing mechanisms compared to the acid form, making it suitable for sensor arrays requiring differentiated response characteristics or for applications where the extreme sensitivity of the acid would lead to signal saturation [2].

TiO2-Based Hybrid Photoelectrochemical Systems

The carboxylate-functionalized thiophene unit enables favorable energy level alignment with TiO2, forming a p-n heterojunction that extends photoresponse into the visible region beyond 650 nm [1]. This makes Ethyl 3-hexylthiophene-2-carboxylate an essential precursor for synthesizing interfacial modifiers or copolymer active layers in dye-sensitized solar cells (DSSCs) and photocatalytic systems where efficient charge separation at the organic-inorganic interface is paramount [2].

Precision Synthesis of Tunable Conjugated Polymers

The compound serves as a versatile monomer for Stille or Suzuki cross-coupling polymerizations, enabling the systematic incorporation of electron-withdrawing carboxylate groups into polythiophene backbones. This allows researchers to precisely tune frontier orbital energy levels while maintaining the solubility and film-forming properties associated with alkyl side chains [1]. The ester group also provides a latent functional handle that can be hydrolyzed post-polymerization to generate carboxylic acid moieties for further derivatization or interfacial applications [2].

Application
Selection Property
Validation Focus
High-Voc organic solar cell donor synthesis
Carboxylate ester for HOMO tuning
Voc and charge transport under copolymer loading
Controlled NO₂ chemiresistive sensing
Ethyl ester for non-saturating response
Response linearity and differentiation from carboxylic acid
TiO₂ hybrid photoelectrochemical systems
Carboxylate for TiO₂ band alignment
Photocurrent threshold and charge separation efficiency
Tunable conjugated polymer synthesis
Versatile monomer for cross-coupling
Post-polymerization hydrolysis and functional derivatization

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